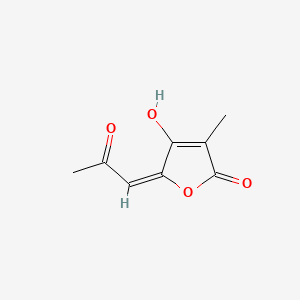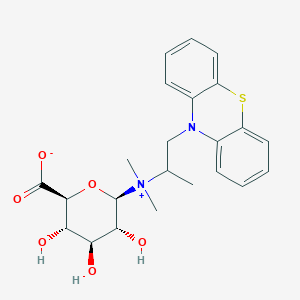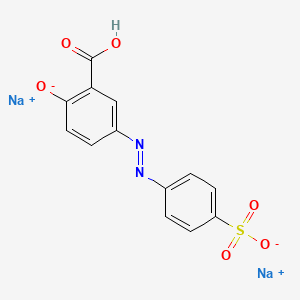
4-Hydroxy Fosinoprilat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy Fosinoprilat is a derivative of fosinoprilat, which is the active metabolite of the prodrug fosinopril. Fosinoprilat is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure . The compound contains a phosphinic acid group, which is crucial for its binding to the zinc ion in the ACE enzyme .
Vorbereitungsmethoden
The synthesis of 4-Hydroxy Fosinoprilat involves several steps, starting from the precursor fosinopril. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Analyse Chemischer Reaktionen
4-Hydroxy Fosinoprilat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy Fosinoprilat has several scientific research applications:
Wirkmechanismus
4-Hydroxy Fosinoprilat exerts its effects by inhibiting the ACE enzyme, which is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting this conversion, the compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The phosphinic acid group in this compound binds to the zinc ion in the ACE enzyme, preventing its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy Fosinoprilat is unique among ACE inhibitors due to its phosphinic acid group, which provides a distinct mechanism of binding to the ACE enzyme . Similar compounds include:
Captopril: Contains a sulfhydryl group for binding to the ACE enzyme.
Enalapril: Contains a carboxyl group for binding to the ACE enzyme.
Lisinopril: Another carboxyl-containing ACE inhibitor.
These compounds differ in their binding affinities, pharmacokinetic profiles, and therapeutic applications, with this compound offering unique advantages in terms of its binding mechanism and efficacy .
Eigenschaften
CAS-Nummer |
113411-10-2 |
|---|---|
Molekularformel |
C23H34NO6P |
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
(2S,4S)-4-cyclohexyl-1-[2-[hydroxy-[4-(4-hydroxyphenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H34NO6P/c25-20-11-9-17(10-12-20)6-4-5-13-31(29,30)16-22(26)24-15-19(14-21(24)23(27)28)18-7-2-1-3-8-18/h9-12,18-19,21,25H,1-8,13-16H2,(H,27,28)(H,29,30)/t19-,21+/m1/s1 |
InChI-Schlüssel |
DVLCIJJQVXIPRO-CTNGQTDRSA-N |
SMILES |
C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=C(C=C3)O)O)C(=O)O |
Isomerische SMILES |
C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=C(C=C3)O)O)C(=O)O |
Kanonische SMILES |
C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=C(C=C3)O)O)C(=O)O |
Synonyme |
trans-4-Cyclohexyl-1-[[hydroxy[4-(4-hydroxyphenyl)butyl]phosphinyl]acetyl]-L-proline; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)
